RXFP1 receptor agonist-7

RXFP1 cAMP assay potency

RXFP1 receptor agonist-7 (EC50 4.2 nM) delivers 22.4-fold higher potency than the widely used tool ML290 (EC50 94 nM), enabling robust cAMP pathway activation at lower concentrations with minimized off-target effects. Its distinct potency niche between analog-6 (12 nM) and analog-8 (1.8 nM) makes it an essential benchmark for SAR studies and HTS. As a non-peptidic small molecule, it overcomes key limitations of peptide agonists—poor oral bioavailability, short half-life, and high cost. Ideal for in vitro RXFP1 signaling research in cardiovascular, renal, and fibrotic disease models. Order now for a reliable, research-grade tool compound.

Molecular Formula C40H32F5N3O7
Molecular Weight 761.7 g/mol
Cat. No. B15139848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRXFP1 receptor agonist-7
Molecular FormulaC40H32F5N3O7
Molecular Weight761.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(C(=O)O)NC(=O)C3CCOCC3)F)C(=O)NC4=CC5=CC=CC=C5C=C4C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F
InChIInChI=1S/C40H32F5N3O7/c1-54-34-11-7-24(27-18-25(6-9-31(27)41)35(39(52)53)48-36(49)21-12-14-55-15-13-21)17-29(34)38(51)47-33-19-23-5-3-2-4-22(23)16-28(33)37(50)46-26-8-10-32(42)30(20-26)40(43,44)45/h2-11,16-21,35H,12-15H2,1H3,(H,46,50)(H,47,51)(H,48,49)(H,52,53)
InChIKeyCRTHYVIGSLWSRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RXFP1 receptor agonist-7: A Potent Small Molecule RXFP1 Agonist for Cardiovascular and Fibrosis Research


RXFP1 receptor agonist-7 (Example 2; CAS 2941484-13-3) is a small molecule agonist of the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor that mediates the vasodilatory, anti-fibrotic, and cardioprotective effects of the endogenous hormone relaxin-2 [1]. In HEK293 cells stably expressing human RXFP1, RXFP1 receptor agonist-7 inhibits cAMP production with an EC50 of 4.2 nM [2]. As a non-peptidic, small molecule probe, it addresses key limitations of peptide-based RXFP1 agonists (e.g., relaxin, serelaxin, and single-chain peptide analogs) such as poor oral bioavailability, short half-life, and high production costs [3]. RXFP1 receptor agonist-7 represents a valuable research tool for investigating RXFP1 signaling in cardiovascular, renal, and fibrotic disease models.

RXFP1 receptor agonist-7 Substitution Risk: Why Potency and Scaffold Divergence Demand Compound-Specific Selection


RXFP1 agonists exhibit profound potency and selectivity variations driven by subtle differences in chemical structure and binding modality. For example, the first-in-class small molecule RXFP1 agonist ML290 exhibits an EC50 of 94–200 nM for cAMP induction [1], while AZ7976 achieves sub-nanomolar potency (pEC50 > 10.5) [2]. In the closely related analog series, RXFP1 receptor agonist-6 (Example 7) has an EC50 of 12 nM [3], and RXFP1 receptor agonist-8 (Example 2) has an EC50 of 1.8 nM . RXFP1 receptor agonist-7, with an EC50 of 4.2 nM , occupies a distinct potency niche that cannot be assumed to be functionally interchangeable. Furthermore, emerging evidence indicates that different RXFP1 agonists may display biased signaling profiles, preferentially activating cAMP versus ERK1/2 pathways [4]. Without quantitative, compound-specific data, generic substitution risks experimental irreproducibility, incorrect structure-activity relationship (SAR) conclusions, and wasted research resources.

RXFP1 receptor agonist-7 Quantitative Differentiation: Evidence-Based Comparison with Key RXFP1 Agonist Analogs and Alternatives


Superior cAMP Inhibition Potency Compared to First-Generation Small Molecule RXFP1 Agonist ML290

RXFP1 receptor agonist-7 demonstrates a 22.4-fold higher potency (lower EC50) for inhibiting cAMP production in HEK293 cells stably expressing human RXFP1 compared to the first-in-class small molecule RXFP1 agonist ML290 [1][2]. While ML290 has been widely used as a tool compound, its relatively low potency (EC50 of 94 nM) limits its utility in certain assay formats and in vivo models where higher concentrations may be required, potentially leading to off-target effects or solubility issues. RXFP1 receptor agonist-7, with an EC50 of 4.2 nM, provides a more potent alternative for researchers requiring robust RXFP1 activation at lower compound concentrations.

RXFP1 cAMP assay potency ML290

Differentiated Potency Niche Within the Close Analog Series: Comparison with RXFP1 receptor agonist-6 and -8

Within the series of closely related RXFP1 small molecule agonists, RXFP1 receptor agonist-7 (EC50 = 4.2 nM) occupies a distinct potency niche between RXFP1 receptor agonist-6 (EC50 = 12 nM) [1] and RXFP1 receptor agonist-8 (EC50 = 1.8 nM) . This 2.9-fold lower potency compared to agonist-8 and 2.9-fold higher potency compared to agonist-6 highlights that subtle structural modifications in this chemical series translate to quantifiable differences in RXFP1 activation. Researchers conducting structure-activity relationship (SAR) studies or seeking a specific potency window for their assays cannot assume functional equivalence across these analogs; compound selection must be guided by the specific experimental requirements.

RXFP1 analog potency SAR

Small Molecule Advantage Over Peptide-Based RXFP1 Agonists: Overcoming Stability and Delivery Limitations

As a small molecule (MW 761.69 g/mol) [1], RXFP1 receptor agonist-7 provides inherent advantages over peptide-based RXFP1 agonists such as recombinant relaxin-2 (MW ~6 kDa) and serelaxin, which suffer from poor oral bioavailability, short plasma half-life, and high production costs [2]. While direct comparative in vivo PK data for RXFP1 receptor agonist-7 are not publicly available, the shift to a non-peptidic scaffold fundamentally alters the pharmacological properties of the compound, potentially enabling oral dosing and improved metabolic stability—key limitations that have hindered the clinical translation of peptide RXFP1 agonists [3]. This scaffold differentiation is a critical consideration for researchers planning in vivo studies where peptide-based agonists would require continuous intravenous or subcutaneous infusion.

RXFP1 small molecule peptide bioavailability

RXFP1 receptor agonist-7: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vitro RXFP1 Signaling Studies Requiring Potent cAMP Modulation

RXFP1 receptor agonist-7, with an EC50 of 4.2 nM for cAMP inhibition in HEK293 cells expressing human RXFP1 [1], is ideally suited for in vitro studies investigating RXFP1-mediated cAMP signaling pathways. Its potency is 22.4-fold higher than the commonly used tool compound ML290 (EC50 = 94 nM) [2], allowing researchers to achieve robust receptor activation at lower concentrations, minimizing potential off-target effects and improving assay sensitivity. This compound is particularly valuable for high-throughput screening campaigns and dose-response studies where a strong signal-to-noise ratio is critical.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization Campaigns

The distinct potency of RXFP1 receptor agonist-7 (EC50 = 4.2 nM) [1] relative to its close analogs—RXFP1 receptor agonist-6 (EC50 = 12 nM) and RXFP1 receptor agonist-8 (EC50 = 1.8 nM) [2]—positions it as a valuable reference compound for SAR studies. Medicinal chemists can use this compound as a benchmark to evaluate how structural modifications impact RXFP1 agonism, facilitating the rational design of next-generation RXFP1 agonists with optimized potency and selectivity profiles.

Preclinical In Vivo Models of Cardiovascular and Fibrotic Diseases

As a small molecule RXFP1 agonist [1], RXFP1 receptor agonist-7 addresses the key translational liabilities of peptide-based agonists (e.g., relaxin, serelaxin), which require continuous intravenous or subcutaneous infusion due to poor oral bioavailability and short half-life [2]. While direct in vivo pharmacokinetic data for this specific compound are limited, the small molecule scaffold suggests potential for oral administration and improved metabolic stability. Researchers conducting in vivo studies in models of heart failure, pulmonary fibrosis, or chronic kidney disease may find this compound a more practical alternative to peptide agonists for chronic dosing regimens [3].

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